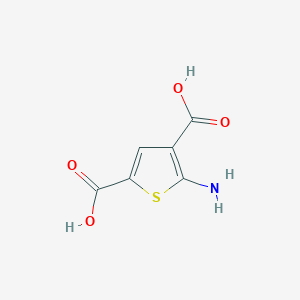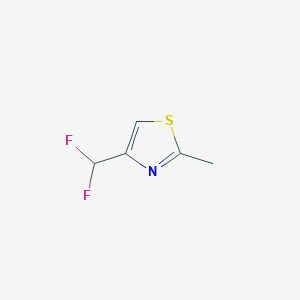
4-(Difluoromethyl)-2-methyl-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethyl)-2-methyl-thiazole is a heterocyclic compound characterized by the presence of a thiazole ring substituted with a difluoromethyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-2-methyl-thiazole typically involves the introduction of the difluoromethyl group onto a thiazole ring. One common method is the difluoromethylation of thiazole derivatives using difluorocarbene reagents. This reaction can be carried out under mild conditions, often using metal catalysts such as copper or silver to facilitate the transfer of the difluoromethyl group .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of fluoroform (CHF3) as a reagent in difluoromethylation reactions has been explored for its potential to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Difluoromethyl)-2-methyl-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted thiazoles, sulfoxides, and sulfones, which can be further utilized in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethyl)-2-methyl-thiazole has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: Research has explored its use in designing antifungal and antibacterial agents due to its ability to interact with biological targets.
Wirkmechanismus
The mechanism of action of 4-(Difluoromethyl)-2-methyl-thiazole involves its interaction with specific molecular targets. For instance, in antifungal applications, the compound may inhibit key enzymes involved in fungal cell wall synthesis, leading to cell death. Molecular docking studies have shown that the difluoromethyl group enhances the compound’s binding affinity to its target proteins, thereby increasing its efficacy .
Vergleich Mit ähnlichen Verbindungen
3-(Difluoromethyl)-1-methyl-1H-pyrazole: Another difluoromethylated heterocycle with applications in medicinal chemistry.
Difluoromethylthioethers: Compounds containing the SCF2H group, known for their lipophilic properties and use in pharmaceuticals.
Uniqueness: 4-(Difluoromethyl)-2-methyl-thiazole stands out due to its unique combination of a thiazole ring with a difluoromethyl group, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications, particularly in the development of new therapeutic agents and advanced materials .
Eigenschaften
Molekularformel |
C5H5F2NS |
|---|---|
Molekulargewicht |
149.16 g/mol |
IUPAC-Name |
4-(difluoromethyl)-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C5H5F2NS/c1-3-8-4(2-9-3)5(6)7/h2,5H,1H3 |
InChI-Schlüssel |
OMBKDUUBXSEKKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CS1)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



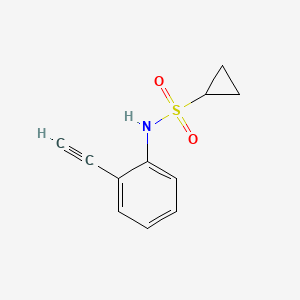
![Glycine, N-[2-[(carboxymethyl)[(2-hydroxyphenyl)methyl]amino]ethyl]-N-[(2-hydroxyphenyl)methyl]-, 1-ethyl ester, monosodium salt (9CI)](/img/structure/B12067661.png)
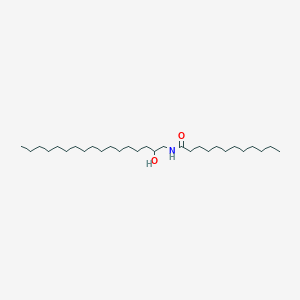
![tert-Butyl 3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B12067668.png)
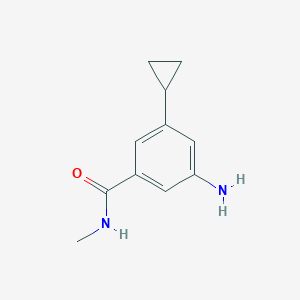

![1,3-Benzenedicarboxylic acid, 5-[(2E)-2-butenyloxy]-, monomethyl ester](/img/structure/B12067689.png)
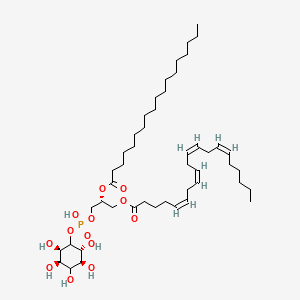
![[7-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-4-chloropyrrolo[2,3-d]pyrimidin-5-yl]methanol](/img/structure/B12067699.png)

![Phosphonic acid, [3-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]propyl]-, diethyl ester](/img/structure/B12067706.png)
